molecular formula C10H7IO2 B3060774 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde CAS No. 812642-63-0

3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B3060774
CAS No.: 812642-63-0
M. Wt: 286.07 g/mol
InChI Key: PCJAUPFGYNVSGX-UHFFFAOYSA-N
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Description

Significance of Aryl Iodides in Contemporary Synthetic Methodologies

Aryl iodides are pivotal intermediates in organic chemistry, primarily utilized for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org Their significance stems from the unique properties of the carbon-iodine (C-I) bond. Compared to other aryl halides, the C-I bond is weaker and more polarizable, rendering aryl iodides highly reactive, particularly in transition metal-catalyzed cross-coupling reactions. nih.gov This enhanced reactivity allows reactions to proceed under milder conditions and with greater efficiency than their bromide or chloride counterparts.

Aryl iodides are premier substrates for a multitude of cornerstone reactions in synthetic chemistry, including the Suzuki-Miyaura, Heck, and Sonogashira couplings. nih.gov In these palladium-catalyzed processes, the aryl iodide readily undergoes oxidative addition to the metal center, which is often the rate-determining step of the catalytic cycle. nih.gov Beyond palladium catalysis, aryl iodides are also employed in copper- and gold-catalyzed reactions, such as C-N cross-couplings to form arylamines. acs.orgacs.org Furthermore, they are precursors for the synthesis of hypervalent iodine compounds, which serve as important oxidizing agents in their own right. nih.gov The versatility and reactivity of aryl iodides have cemented their status as indispensable tools for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. fiveable.memcgill.ca

Table 1: Key Cross-Coupling Reactions Involving Aryl Iodides

Reaction Name Bond Formed General Reaction Scheme Typical Catalyst
Suzuki-Miyaura Coupling C-C (sp²) Ar-I + R-B(OH)₂ → Ar-R Pd(PPh₃)₄, Pd(OAc)₂
Mizoroki-Heck Reaction C-C (sp²) Ar-I + H₂C=CHR → Ar-CH=CHR Pd(OAc)₂, Pd/C
Sonogashira Coupling C-C (sp) Ar-I + H-C≡C-R → Ar-C≡C-R PdCl₂(PPh₃)₂, CuI
Buchwald-Hartwig Amination C-N Ar-I + HNR₂ → Ar-NR₂ Pd₂(dba)₃, Pd(OAc)₂

Relevance of Propargyl Ethers as Versatile Building Blocks

The propargyl group, and by extension propargyl ethers, are highly versatile functional moieties in organic synthesis. nih.govbohrium.comnih.gov Their utility is derived from the presence of a terminal alkyne, a functional group rich in chemical reactivity. This triple bond can participate in a wide array of transformations, making propargyl ethers valuable building blocks for elaborating molecular complexity. nih.govnih.gov

One of the most prominent applications of terminal alkynes is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". researchgate.net This reaction provides a highly efficient and orthogonal method for forming stable 1,2,3-triazole rings, which are valuable linkers in medicinal chemistry and materials science. Additionally, the terminal alkyne of a propargyl ether can undergo Sonogashira coupling, enabling the formation of C(sp)-C(sp²) bonds. rsc.org The propargyl unit can also be involved in various addition reactions and can be converted into other useful structures, such as allenes and propargylic alcohols. rsc.org The incorporation of a propargyl ether into a molecule thus opens numerous pathways for subsequent functionalization, making it a strategic element in the design of synthetic intermediates. bohrium.com

Table 2: Principal Reactions of the Propargyl Ether Moiety

Reaction Type Description General Transformation
Azide-Alkyne Cycloaddition (CuAAC) Forms a 1,4-disubstituted 1,2,3-triazole ring with an azide (B81097). R-O-CH₂-C≡CH + N₃-R' → Triazole Ring
Sonogashira Coupling Couples the terminal alkyne with an aryl or vinyl halide. R-O-CH₂-C≡CH + I-Ar' → R-O-CH₂-C≡C-Ar'
Nucleophilic Addition The deprotonated alkyne acts as a nucleophile, attacking electrophiles like aldehydes. R-O-CH₂-C≡C⁻ + R'CHO → Propargylic Alcohol
Hydration Addition of water across the triple bond to form a ketone. R-O-CH₂-C≡CH + H₂O → R-O-CH₂-C(O)CH₃

Role of Benzaldehyde (B42025) Scaffolds in Complex Molecular Design

Benzaldehyde and its derivatives are foundational scaffolds in organic synthesis, serving as readily available starting materials for a vast range of more complex molecules. nih.govoiccpress.com The synthetic utility of the benzaldehyde scaffold is dominated by the reactivity of its aldehyde (formyl) group. This group is a versatile electrophile and can be transformed into a wide array of other functionalities with high efficiency and selectivity.

Common transformations of the aldehyde group include reduction to a primary alcohol, oxidation to a carboxylic acid, and reductive amination to form benzylamines. mdpi.com It is a key participant in numerous carbon-carbon bond-forming reactions, such as the Wittig reaction for alkene synthesis, the Grignard reaction for secondary alcohol formation, and aldol (B89426) condensations. researchgate.net Moreover, benzaldehydes are frequently employed as one of the key components in multicomponent reactions, such as the Biginelli or Hantzsch reactions, which allow for the rapid assembly of complex heterocyclic structures in a single step. researchgate.net The prevalence of the benzaldehyde scaffold in natural products and pharmaceuticals underscores its importance as a core structural motif in drug discovery and medicinal chemistry. nih.govnih.govnih.gov

Table 3: Common Synthetic Transformations of the Benzaldehyde Group

Reaction Type Reagent(s) Functional Group Formed
Oxidation KMnO₄, CrO₃ Carboxylic Acid (-COOH)
Reduction NaBH₄, LiAlH₄ Primary Alcohol (-CH₂OH)
Wittig Reaction Ph₃P=CHR Alkene (-CH=CHR)
Grignard Reaction R-MgBr, then H₃O⁺ Secondary Alcohol (-CH(OH)R)
Imine Formation R-NH₂ Imine (-CH=NR)
Reductive Amination R-NH₂, NaBH₃CN Amine (-CH₂NHR)

Overview of Research Trajectories for Multifunctional Chemical Compounds

Modern organic synthesis is increasingly driven by the principles of efficiency, precision, and sustainability. nih.govsolubilityofthings.com A central theme in this evolution is the strategic use of multifunctional building blocks—single molecules that contain several distinct reactive sites. mdpi.com This approach aligns with the goals of pot, atom, and step economy (PASE), which seek to minimize the number of synthetic steps, reduce waste, and maximize the incorporation of starting material atoms into the final product. mdpi.com

Multifunctional compounds like 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde are designed to enable cascade or sequential reactions, where multiple bonds are formed in a controlled order without the need for intermediate isolation and purification steps. ekb.eg The three reactive centers in this specific molecule—the aryl iodide for cross-coupling, the alkyne for cycloadditions or further coupling, and the aldehyde for condensation or C-C bond formation—are largely orthogonal. This means that each site can be addressed with a specific set of reagents and conditions that leave the other groups intact. This programmability is highly sought after in fields like diversity-oriented synthesis (DOS), where the goal is to rapidly generate libraries of structurally diverse molecules for screening in drug discovery and materials science. ekb.eg The development of novel, densely functionalized building blocks continues to be a major research trajectory, as it provides the tools to construct complex molecular targets with unprecedented efficiency. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-4-prop-2-ynoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7IO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJAUPFGYNVSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392321
Record name 3-iodo-4-(prop-2-yn-1-yloxy)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

812642-63-0
Record name 3-iodo-4-(prop-2-yn-1-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Iodo 4 Prop 2 Yn 1 Yloxy Benzaldehyde and Its Structural Analogs

Strategies for the Construction of the 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209) Substructure

The initial and crucial step in synthesizing the target molecule is the formation of the 4-(prop-2-yn-1-yloxy)benzaldehyde core. This is typically achieved by introducing a propargyl group to the hydroxyl function of 4-hydroxybenzaldehyde (B117250).

Williamson Ether Synthesis Approaches to Propargyl Ethers

The Williamson ether synthesis is a classic and widely employed method for preparing ethers. This SN2 reaction involves an alkoxide ion reacting with a primary alkyl halide. In the context of synthesizing 4-(prop-2-yn-1-yloxy)benzaldehyde, this involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile, attacking a propargyl halide (e.g., propargyl bromide).

A common procedure involves treating 4-hydroxybenzaldehyde with a base such as potassium carbonate (K₂CO₃) in a suitable solvent like 1-methylpyrrolidin-2-one. The mixture is then reacted with 3-bromoprop-1-yne. The reaction proceeds by heating the solution, followed by an aqueous workup and extraction to isolate the desired product. The use of a strong base ensures the formation of the phenoxide, which is a more potent nucleophile than the neutral alcohol.

ReactantsBaseSolventConditionsYield
4-hydroxybenzaldehyde, 3-bromoprop-1-yneK₂CO₃1-methylpyrrolidin-2-one473K, 2h60%

Catalytic Propargylation Methods to Aromatic Ethers

While the Williamson ether synthesis is robust, catalytic methods offer alternative routes that can sometimes provide advantages in terms of reaction conditions and efficiency. Research into catalytic propargylation of phenols often explores various metal catalysts to facilitate the etherification under milder conditions. Although specific catalytic methods for the direct propargylation of 4-hydroxybenzaldehyde are less commonly detailed in readily available literature compared to the Williamson synthesis, the principles of catalytic etherification are well-established. These methods could potentially involve transition metal catalysts that activate the phenol (B47542) or the propargylating agent, enabling the reaction to proceed under more benign conditions.

Specific Synthetic Routes to 4-(prop-2-yn-1-yloxy)benzaldehyde Precursors

The primary precursor for the synthesis of 4-(prop-2-yn-1-yloxy)benzaldehyde is 4-hydroxybenzaldehyde. The synthesis of 4-hydroxybenzaldehyde itself can be achieved through various methods, including the oxidation of p-cresol (B1678582) derivatives. One industrial process involves the selective oxidation of the methyl group of p-cresol to a formyl group. Another approach involves the selective oxidation of a mixture of phenolic compounds, followed by a decarboxylation step to yield 4-hydroxybenzaldehyde.

Introduction of the Iodo-Substituent at the C3 Position

Once the 4-(prop-2-yn-1-yloxy)benzaldehyde substructure is in place, the next step is the regioselective introduction of an iodine atom at the C3 position of the benzene (B151609) ring.

Directed Halogenation and Iodination Protocols

Direct iodination of aromatic compounds can be challenging due to the low reactivity of iodine. Therefore, activating agents or specific iodinating reagents are often required. For the iodination of benzaldehyde (B42025) derivatives, several protocols have been developed.

One effective method for the ortho-iodination of benzaldehyde compounds utilizes N-iodosuccinimide (NIS) as the iodine source. Palladium acetate (B1210297) can be used as a catalyst in this reaction. The aldehyde group, however, has weak directing ability, making direct halogenation difficult.

A more direct and efficient method for the iodination of hydroxybenzaldehydes involves the use of iodine in combination with an oxidizing agent like iodic acid. This system has been shown to be an excellent reagent for the efficient iodination of aromatic benzaldehydes under mild conditions, without the need for a catalyst. The reaction of 4-hydroxybenzaldehyde with N-iodosuccinimide in acetic acid is another reported method to produce 4-hydroxy-3-iodobenzaldehyde, which can then be propargylated.

SubstrateIodinating AgentConditionsProduct
4-hydroxybenzaldehydeN-iodosuccinimideAcetic acid, room temperature, 16h4-hydroxy-3-iodobenzaldehyde
Substituted hydroxybenzaldehydesIodine and iodic acidEthyl alcoholRespective iodo hydroxybenzaldehydes

More recent advancements in C-H activation have led to palladium-catalyzed ortho-C-H iodination methods using molecular iodine (I₂) as the sole oxidant. These reactions often employ a directing group to achieve high regioselectivity. While not specifically detailed for 4-(prop-2-yn-1-yloxy)benzaldehyde, these principles could be applied.

Iodolactonization Reactions for Benzyl (B1604629) Ether Systems

Iodolactonization is an intramolecular cyclization reaction that involves the addition of an oxygen nucleophile and iodine across a double bond to form a lactone. This reaction is generally applicable to unsaturated carboxylic acids. While not directly applicable to the synthesis of 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde from its precursor, the principles of iodocyclization can be seen in related systems. For instance, the cyclization of olefinic benzyl ethers with iodine can lead to the formation of iodo-substituted cyclic ethers. However, for the specific task of iodinating the aromatic ring of a benzaldehyde derivative, direct iodination methods as described in section 2.2.1 are the more conventional and direct approach.

Palladium-Catalyzed Formylation and Derivatization of Iodobenzene (B50100) Compounds

The introduction of a formyl group (-CHO) onto an aromatic ring, particularly an iodinated one, is a pivotal transformation in organic synthesis. Palladium-catalyzed formylation reactions have emerged as powerful tools for this purpose, offering a direct route to aromatic aldehydes from aryl iodides. These methods are particularly relevant for synthesizing precursors to this compound or for derivatizing similar iodobenzene frameworks.

A significant advancement in this area is the use of carbon monoxide (CO) surrogates, which circumvents the challenges associated with handling toxic, gaseous CO. Formic acid (HCOOH) has been identified as a convenient and environmentally benign C1 source for the palladium-catalyzed reductive carbonylation of aryl iodides. organic-chemistry.orgnih.gov In these reactions, HCOOH serves a dual role: it acts as the source of the carbonyl group and as a reducing agent in the catalytic cycle. organic-chemistry.org The process is typically facilitated by a palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂), in the presence of activators like iodine (I₂) and triphenylphosphine (B44618) (PPh₃). organic-chemistry.org This methodology has proven effective for a variety of aryl iodides, tolerating diverse functional groups and providing aromatic aldehydes in good yields. organic-chemistry.orgnih.gov

Another approach utilizes carbon dioxide (CO₂) as a renewable and abundant C1 resource. rsc.org The palladium-catalyzed reductive formylation of aryl iodides with CO₂ can be achieved using a reducing agent, such as a hydrosilane like poly(methylhydrosiloxane) (B7799882) (PMHS). rsc.orgresearchgate.net The catalytic system may consist of a palladium source like Pd/C or Pd(PCy₃)₂Cl₂. rsc.orgresearchgate.net These reactions represent a significant step towards more sustainable chemical manufacturing. rsc.org

The table below summarizes various palladium-catalyzed formylation methods applicable to iodobenzene compounds.

Catalyst SystemCO SourceReductant/ActivatorsTypical ConditionsKey FeaturesReference
Pd(OAc)₂ / PPh₃HCOOHI₂, Et₃NToluene, 80°C, 2-4hAvoids CO gas; HCOOH is dual-purpose. organic-chemistry.orgnih.gov
Pd(PCy₃)₂Cl₂ / di-2-pyridyl ketoneCO₂PhenylsilaneMild conditionsGood functional group tolerance. researchgate.net
Pd/CCO₂PMHS, DBUCH₃CN, 80°C, 1 MPa CO₂Utilizes a heterogeneous catalyst. rsc.org
[2P-Fe₃O₄@SiO₂-Pd(OAc)₂]HCOOHI₂, PPh₃-Magnetically recyclable catalyst. researchgate.net

These formylation techniques can be applied to synthesize the core benzaldehyde structure, which can then be further modified to yield the final target compound, this compound. For instance, 3-iodo-4-hydroxybenzaldehyde, a key precursor, could potentially be synthesized via formylation of a corresponding di-substituted benzene, although direct iodination of 4-hydroxybenzaldehyde is a more common route. chemicalbook.com

Convergent and Divergent Synthetic Strategies

The construction of complex molecules like this compound can be approached through different strategic plans, primarily categorized as convergent or divergent synthesis. sathyabama.ac.in

Synthesis of Fragment A: Preparation of the aromatic core, 3-iodo-4-hydroxybenzaldehyde. This is typically achieved by the regioselective iodination of 4-hydroxybenzaldehyde using an iodinating agent like N-iodosuccinimide in acetic acid. chemicalbook.com

Synthesis of Fragment B: Preparation of the alkyne side-chain, typically an activated propargyl species like propargyl bromide (3-bromoprop-1-yne).

Coupling: The final step involves coupling Fragment A and Fragment B via a Williamson ether synthesis. The phenolic hydroxyl group of 3-iodo-4-hydroxybenzaldehyde is deprotonated with a base (e.g., potassium carbonate, K₂CO₃) to form a phenoxide, which then acts as a nucleophile to displace the bromide from propargyl bromide, forming the desired ether linkage. researchgate.netnih.gov

A divergent synthesis , in contrast, starts from a common intermediate that is elaborated into a library of structurally related compounds. wikipedia.orgnih.gov This strategy is exceptionally useful for creating chemical libraries for drug discovery or materials science. A divergent approach starting from 3-iodo-4-hydroxybenzaldehyde could generate numerous analogs of the target compound:

The common intermediate, 3-iodo-4-hydroxybenzaldehyde, serves as a versatile scaffold.

By reacting this scaffold with a wide array of different electrophiles (e.g., various substituted alkyl halides, propargyl halides, or allyl halides) under conditions similar to the Williamson ether synthesis, a diverse library of 4-O-substituted-3-iodobenzaldehydes can be generated. This allows for systematic exploration of how different side-chains at the 4-position affect the properties of the molecule.

Both strategies offer distinct advantages. Convergent synthesis is highly effective for the efficient production of a single target molecule, while divergent synthesis provides a powerful platform for generating molecular diversity from a common starting point. nih.gov

Advancements in Sustainable and Green Chemistry for Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org The synthesis of this compound and its analogs can benefit significantly from these advancements.

Alternative Energy Sources: Microwave irradiation has been shown to accelerate organic reactions, often leading to shorter reaction times and improved yields. scielo.org.mx For instance, the bioreduction of aromatic aldehydes to alcohols has been successfully performed under microwave irradiation, demonstrating the potential of this technology in transformations involving aldehyde functional groups. scielo.org.mx Applying microwave heating to steps like the Williamson ether synthesis could potentially reduce reaction times and energy consumption.

Green Solvents and Catalysts: A major focus of green chemistry is the replacement of volatile and toxic organic solvents.

Water: Performing reactions in water is highly desirable. While many organic reagents have low water solubility, techniques are being developed to overcome this.

Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. They are often biodegradable, have low volatility, and can act as both solvent and catalyst. researchgate.net For example, a recyclable protocol for synthesizing benzimidazoles (which involves the reaction of an o-phenylenediamine (B120857) with an aldehyde) has been developed using a deep eutectic solvent. researchgate.net Such solvent systems could be explored for the synthesis of benzaldehyde derivatives.

Atom Economy and Waste Reduction:

Catalytic Reactions: The palladium-catalyzed formylation methods discussed previously (Section 2.2.3) are examples of green chemistry, as they use catalytic amounts of a metal to achieve a transformation that might otherwise require stoichiometric and more wasteful reagents. organic-chemistry.orgresearchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild conditions (aqueous environment, room temperature). rsc.org Chemo-enzymatic cascades have been developed for the production of valuable aromatic aldehydes like vanillin (B372448) from renewable phenylpropene starting materials, showcasing a powerful green strategy. rsc.org

Oxidation with Greener Oxidants: Traditional oxidation reactions often use heavy metals or harsh reagents. The use of hydrogen peroxide (H₂O₂) as an oxidant is a much greener alternative, as its only byproduct is water. Arc discharge has been used to catalyze the oxidation of aromatic aldehydes to carboxylic acids using H₂O₂, representing an environmentally benign method. While this applies to reactions of the aldehyde group, the principle of using cleaner oxidants is broadly applicable.

Renewable Feedstocks: A long-term goal of green chemistry is to replace fossil fuel-based starting materials with renewable ones from biomass. rsc.org Research into the catalytic fractionation and ozonolysis of lignin (B12514952) from biomass to produce aromatic aldehydes is a promising avenue for the sustainable production of these important chemical building blocks. rsc.org

By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Transformative Chemistry of 3 Iodo 4 Prop 2 Yn 1 Yloxy Benzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group (-CHO) is a cornerstone of organic chemistry, known for its susceptibility to nucleophilic attack and its ability to undergo both oxidation and reduction. The reactivity of the aldehyde in 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde is influenced by the electronic effects of the substituents on the benzene (B151609) ring.

The polarized carbon-oxygen double bond of the aldehyde group makes the carbonyl carbon electrophilic and thus a prime target for nucleophiles. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds.

Common nucleophilic addition reactions that are expected to be readily undergone by this compound include reactions with organometallic reagents such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li) to yield secondary alcohols.

Condensation reactions, which involve a nucleophilic addition followed by a dehydration step, are also a key feature of aldehyde chemistry. For instance, in an aldol (B89426) condensation, the aldehyde can react with an enolate to form a β-hydroxy aldehyde, which can then dehydrate to an α,β-unsaturated aldehyde. Similarly, the Knoevenagel condensation involves the reaction of the aldehyde with a compound containing an active methylene (B1212753) group, catalyzed by a weak base, to produce a new carbon-carbon double bond.

Table 1: Representative Nucleophilic Addition and Condensation Reactions of Substituted Benzaldehydes

Reaction TypeReagent/CatalystProduct Type
Grignard ReactionR-MgX, then H₃O⁺Secondary alcohol
Wittig ReactionPh₃P=CHRAlkene
Aldol CondensationKetone/Aldehyde, Base/Acidα,β-Unsaturated aldehyde/ketone
Knoevenagel CondensationActive methylene compound, Baseα,β-Unsaturated product

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: A variety of oxidizing agents can be employed to convert the aldehyde group of this compound into the corresponding carboxylic acid, 3-Iodo-4-(prop-2-yn-1-yloxy)benzoic acid. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and milder oxidants like silver oxide (Ag₂O). The choice of reagent can be critical to avoid unwanted side reactions with the alkyne or iodo group. For instance, Oxone is an efficient and mild oxidant for converting aldehydes to carboxylic acids. organic-chemistry.org

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, [3-Iodo-4-(prop-2-yn-1-yloxy)phenyl]methanol. Standard reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and higher chemoselectivity, as it typically does not reduce the alkyne functionality.

The reaction of the aldehyde with primary amines leads to the formation of imines (also known as Schiff bases), while the reaction with hydroxylamine (B1172632) yields oximes. These reactions are typically acid-catalyzed and proceed via a nucleophilic addition of the nitrogen-containing reagent to the carbonyl carbon, followed by dehydration.

Imines: The formation of an imine involves the reaction of this compound with a primary amine (R-NH₂). This reaction is reversible and is often driven to completion by the removal of water. Imines are valuable intermediates in organic synthesis and can be further reduced to secondary amines.

Oximes: Oximes are formed through the condensation of an aldehyde with hydroxylamine (NH₂OH). wikipedia.orgnih.gov The resulting oxime from this compound would be this compound oxime. Oximes are crystalline solids and can exist as E/Z isomers. wikipedia.org They are useful in various chemical transformations, including the Beckmann rearrangement to form amides.

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne group (a propargyl group in this case) is another highly versatile functional handle, most notably for its participation in cycloaddition reactions.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a "click" reaction, a class of reactions known for their high yields, mild reaction conditions, and tolerance of a broad range of functional groups. organic-chemistry.org This reaction involves the 1,3-dipolar cycloaddition of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to form a 1,2,3-triazole.

The terminal alkyne of this compound is an ideal substrate for CuAAC reactions. It can be "clicked" with a wide variety of organic azides (R-N₃) to generate a library of 1,4-disubstituted 1,2,3-triazole derivatives. The reaction is typically carried out using a copper(I) source, which can be CuI, CuBr, or generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. nih.gov

Table 2: Examples of CuAAC Reactions with Terminal Alkynes

Alkyne ReactantAzide ReactantCopper Source/Reducing AgentProduct
PhenylacetyleneBenzyl (B1604629) azideCuSO₄/Sodium Ascorbate1-Benzyl-4-phenyl-1H-1,2,3-triazole
Propargyl alcoholAzido-adamantaneCu(OAc)₂·H₂O/Sodium Ascorbate(1-(4-(1-Adamantyl)benzyl)-1H-1,2,3-triazol-4-yl)methanol
3-methoxy-4-(prop-2-yn-1-yloxy) benzaldehyde (B42025)Ethyl 2-azidoacetateNot specifiedEthyl 2-(1-((2-methoxy-4-formylphenoxy)methyl)-1H-1,2,3-triazol-4-yl)acetate

This powerful reaction allows for the straightforward linkage of the this compound core to other molecules, including biomolecules, polymers, and fluorescent dyes, that have been functionalized with an azide group.

One of the most significant advantages of the copper(I)-catalyzed azide-alkyne cycloaddition over the uncatalyzed thermal Huisgen cycloaddition is its exceptional regioselectivity. organic-chemistry.orgnih.gov The thermal reaction often produces a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. In contrast, the CuAAC reaction almost exclusively yields the 1,4-disubstituted regioisomer. nih.govnih.gov

This high regioselectivity is a direct consequence of the reaction mechanism. The currently accepted mechanism involves the formation of a copper(I) acetylide intermediate from the terminal alkyne. This copper acetylide then reacts with the azide in a stepwise manner. The coordination of the copper to the alkyne alters the electronic properties of the alkyne, leading to a polar, stepwise mechanism rather than a concerted pericyclic reaction. nih.gov This directed pathway ensures that the nitrogen of the azide attacks the carbon of the alkyne that is bonded to the copper, ultimately leading to the formation of the 1,4-disubstituted triazole.

As the formation of the triazole ring does not involve the creation of any new chiral centers from achiral starting materials, stereochemical considerations are generally not a factor in the cycloaddition itself, unless either the alkyne or the azide reactant already possesses stereocenters.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC "Click" Chemistry)

Reactions Involving the Aryl Iodide Functionality

The carbon-iodine bond on the aromatic ring is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The reactivity of aryl halides in these reactions typically follows the order I > Br > OTf >> Cl. harvard.edu The highly reactive nature of the aryl iodide in this compound makes it an excellent substrate for these transformations, allowing for selective coupling under mild conditions. nih.gov

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This reaction is exceptionally useful for synthesizing arylalkynes and conjugated enynes under mild conditions. wikipedia.org The aryl iodide of the title compound can be selectively coupled with various terminal alkynes. libretexts.org

Suzuki Coupling: The Suzuki reaction creates a C(sp²)-C(sp²) bond between an aryl halide and an organoboron reagent (typically a boronic acid or ester). harvard.edu It is one of the most widely used cross-coupling methods due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. harvard.edu

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for C-C bond formation and is noted for its high stereoselectivity, typically yielding the E-alkene. organic-chemistry.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions for the Aryl Iodide Moiety
ReactionCoupling PartnerBond FormedTypical Catalytic System
SonogashiraTerminal Alkyne (R-C≡CH)Aryl-C≡C-RPd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst (e.g., CuI), Amine base wikipedia.org
SuzukiOrganoboron Reagent (R-B(OH)₂)Aryl-RPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) harvard.edu
HeckAlkene (R-CH=CH₂)Aryl-CH=CH-RPd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base (e.g., Et₃N) wikipedia.org

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike electrophilic aromatic substitution, the SNAr mechanism requires the aromatic ring to be electron-deficient. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂ or -CN) positioned ortho and/or para to the leaving group. masterorganicchemistry.comyoutube.com These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. youtube.comyoutube.com

In the case of this compound, the aryl ring is substituted with an electron-withdrawing aldehyde group and an electron-donating propargyloxy ether group. The aldehyde group is meta to the iodine leaving group, while the ether is ortho. Neither of these groups provides the strong activation required for a facile SNAr reaction, as the stabilizing electron-withdrawing group is not in the required ortho or para position. Consequently, the C-I bond in this molecule is not expected to be susceptible to cleavage via a standard SNAr pathway under typical conditions. Its reactivity is instead dominated by the palladium-catalyzed cross-coupling pathways described previously.

Reactions Mediated by Hypervalent Iodine Species

Hypervalent iodine reagents are known for their utility in a wide range of organic transformations, acting as mild and selective oxidizing agents and as electrophilic sources of various functional groups. The aryl iodide moiety in this compound is a key handle for engaging in such chemistry.

One of the primary reactions involving aryl iodides and hypervalent iodine compounds is the in-situ generation of diaryliodonium salts. These salts are powerful arylating agents. For instance, the reaction of this compound with an organoboron, -stannane, or -silane reagent in the presence of a hypervalent iodine(III) oxidant like [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB) or a precursor system could potentially lead to the formation of a diaryliodonium salt. This transformation would convert the nucleophilic aryl iodide into a highly electrophilic arylating agent, poised for subsequent reactions.

Furthermore, the propargyloxy group could, in principle, undergo intramolecular cyclization reactions mediated by hypervalent iodine reagents. The activation of the alkyne by an electrophilic iodine(III) species could trigger a nucleophilic attack from the aldehyde's carbonyl oxygen or a suitably transformed derivative, leading to the formation of novel heterocyclic scaffolds. While specific examples with this substrate are not documented, similar transformations have been observed with other ortho-alkynylphenyl derivatives.

The aldehyde group itself can be a target for hypervalent iodine reagents. For example, oxidation to the corresponding carboxylic acid can be achieved under mild conditions using reagents like 2-iodoxybenzoic acid (IBX). The chemoselectivity of such an oxidation in the presence of the other reactive functionalities would be a key consideration.

A hypothetical reaction showcasing the potential for hypervalent iodine-mediated transformation is presented in the table below.

ReactantHypervalent Iodine ReagentPotential Product(s)Reaction Type
This compound & Arylboronic AcidPhI(OAc)₂Diaryliodonium SaltAryl Group Transfer
This compoundIBX3-Iodo-4-(prop-2-yn-1-yloxy)benzoic acidOxidation of Aldehyde
This compoundPhI(OTf)₂Intramolecular cyclization products (e.g., fused heterocycles)Electrophilic Cyclization

Chemoselective Transformations and Orthogonal Reactivity Design

The presence of three distinct and reactive functional groups—aldehyde, aryl iodide, and terminal alkyne—on a single scaffold makes this compound an excellent candidate for chemoselective transformations and orthogonal reactivity design. This allows for the sequential modification of each functional group without affecting the others, enabling the synthesis of complex molecular architectures.

The aldehyde group offers a plethora of selective transformations. It can undergo nucleophilic additions, Wittig reactions, reductive aminations, and condensation reactions, often under conditions that would leave the aryl iodide and alkyne functionalities intact. For example, a Knoevenagel condensation with an active methylene compound could be performed selectively at the aldehyde position.

The aryl iodide is a prime site for transition-metal-catalyzed cross-coupling reactions. The Sonogashira coupling, which pairs an aryl halide with a terminal alkyne, is a cornerstone of modern organic synthesis. In the case of this compound, a chemoselective Sonogashira coupling could be envisioned where an external alkyne is coupled at the aryl iodide position, preserving the molecule's own terminal alkyne for subsequent transformations. The relative reactivity of aryl iodides versus terminal alkynes in Sonogashira reactions often allows for such selective couplings.

The terminal alkyne is another versatile handle, most notably for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship "click chemistry" reaction. This reaction is highly specific and can be performed under mild, often aqueous, conditions, making it orthogonal to many other transformations. This allows for the late-stage introduction of various molecular tags, biomolecules, or polymer chains.

The table below outlines a potential orthogonal synthetic strategy, demonstrating how each functional group could be addressed sequentially.

StepReaction TypeReagents and ConditionsFunctional Group Modified
1Sonogashira CouplingTerminal Alkyne, Pd(PPh₃)₄, CuI, Et₃NAryl Iodide
2Wittig ReactionPhosphonium Ylide, THFAldehyde
3Azide-Alkyne CycloadditionOrganic Azide, CuSO₄, Sodium Ascorbate, H₂O/t-BuOHTerminal Alkyne

This strategic, stepwise functionalization underscores the potential of this compound as a valuable building block in medicinal chemistry, materials science, and chemical biology, where the precise and controlled assembly of molecular complexity is paramount. Further experimental studies are needed to fully elucidate the rich and diverse reactivity of this promising compound.

Advanced Spectroscopic Characterization Techniques and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For a molecule such as 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of its proton and carbon framework.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each type of proton in the molecule. The aromatic region would likely display a complex splitting pattern for the three protons on the benzene (B151609) ring. The proton ortho to the aldehyde group would appear as a doublet, the proton ortho to the iodine atom as another doublet, and the proton between the iodo and propargyloxy groups as a doublet of doublets. The chemical shifts would be influenced by the electron-withdrawing effects of the aldehyde and iodine substituents and the electron-donating effect of the ether linkage. The propargyl group would exhibit a triplet for the acetylenic proton and a doublet for the methylene (B1212753) protons, with a characteristic small long-range coupling between them. The aldehydic proton would be observed as a singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The aldehydic carbonyl carbon would have a characteristic resonance in the downfield region. The aromatic region would show six distinct signals for the benzene ring carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the iodine atom would be expected to show a signal at a relatively upfield position due to the heavy atom effect. The propargyl group would display three signals: one for the methylene carbon and two for the acetylenic carbons.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments, specifically DEPT-90 and DEPT-135, would be utilized to differentiate between CH, CH₂, and CH₃ groups. A DEPT-90 spectrum would only show signals for CH carbons (the aromatic CHs and the acetylenic CH), while a DEPT-135 spectrum would display positive signals for CH and CH₃ groups and negative signals for CH₂ groups. This would unequivocally identify the methylene carbon of the propargyl group.

2D NMR Spectroscopy (COSY and HSQC):

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent aromatic protons, and between the methylene and acetylenic protons of the propargyl group.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Proton (¹H) Expected Chemical Shift (ppm) Expected Multiplicity Carbon (¹³C) Expected Chemical Shift (ppm)
Aldehyde-H9.8 - 10.0sAldehyde-C190 - 195
Aromatic-H7.0 - 8.2mAromatic-C110 - 160
O-CH₂4.8 - 5.0dO-CH₂55 - 65
Acetylenic-H2.5 - 2.7tAcetylenic-CH75 - 80
Acetylenic-C78 - 85

Note: The chemical shifts are estimations and may vary based on the solvent and experimental conditions.

For a molecule of this complexity, further 2D NMR experiments would be beneficial for complete structural confirmation.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment would reveal longer-range (typically 2-3 bond) correlations between protons and carbons. This would be crucial for establishing the connectivity between the different functional groups. For example, correlations would be expected between the methylene protons of the propargyl group and the aromatic carbon attached to the oxygen, and between the aldehydic proton and the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide information about the spatial proximity of protons. This could help to confirm the substitution pattern on the aromatic ring.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the accurate mass of the molecular ion, which in turn would provide the elemental composition of the compound. For this compound (C₁₀H₇IO₂), the expected exact mass would be calculated and compared with the experimentally observed value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Key expected fragmentation pathways would include:

Loss of the iodine atom.

Cleavage of the ether bond, leading to fragments corresponding to the iodinated benzaldehyde (B42025) moiety and the propargyl group.

Loss of the formyl group (CHO).

Fragmentation of the propargyl group.

Fragment Ion Proposed Structure Expected m/z
[M]⁺[C₁₀H₇IO₂]⁺285.95
[M-I]⁺[C₁₀H₇O₂]⁺159.04
[M-C₃H₃O]⁺[C₇H₄IO]⁺246.93
[M-CHO]⁺[C₉H₇IO]⁺257.96

Note: The m/z values are based on the most abundant isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the aldehyde, alkyne, ether, and aromatic functionalities.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AldehydeC=O stretch1680 - 1700
C-H stretch2720 - 2820 (two bands)
Alkyne≡C-H stretch3250 - 3350
C≡C stretch2100 - 2150
EtherC-O-C stretch1200 - 1275 (asymmetric)
1000 - 1075 (symmetric)
AromaticC=C stretch1450 - 1600
C-H out-of-plane bend800 - 900

The precise positions of these bands would provide information about the electronic environment of the functional groups. For example, the conjugation of the aldehyde group with the aromatic ring would lower the C=O stretching frequency.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information in the solid state. This technique would allow for the precise determination of:

Bond lengths and bond angles of all atoms in the molecule.

Intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.

Based on the analysis of a related compound, 4-(Prop-2-yn-1-yloxy)benzaldehyde (B1271209), it is plausible that the molecule would adopt a largely planar conformation, with the crystal packing influenced by weak intermolecular interactions. The presence of the bulky iodine atom in the target molecule could, however, lead to significant differences in the crystal packing arrangement.

Computational and Theoretical Investigations of 3 Iodo 4 Prop 2 Yn 1 Yloxy Benzaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of organic molecules. For 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and analyze its electronic properties.

Frontier Molecular Orbitals (FMOs): A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability. dergipark.org.trresearchgate.net A smaller energy gap suggests higher reactivity. researchgate.net For benzaldehyde (B42025) derivatives, the HOMO is often localized on the benzene (B151609) ring and the oxygen atom of the alkoxy group, while the LUMO is typically centered on the carbonyl group and the aromatic ring. The presence of the electron-withdrawing iodine atom and the propargyl group would be expected to modulate these energy levels.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. dergipark.org.tr In this compound, the MEP surface would likely show negative potential (electron-rich regions) around the oxygen atoms of the carbonyl and ether groups, making them susceptible to electrophilic attack. Positive potential (electron-poor regions) would be expected around the hydrogen atoms, particularly the aldehydic proton. nih.gov

Global Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). dergipark.org.tr These parameters provide a quantitative measure of the molecule's stability and reactivity.

Below is a hypothetical data table of calculated electronic properties for this compound, based on typical values for similar aromatic aldehydes.

ParameterPredicted ValueSignificance
EHOMO~ -6.0 eVElectron donating ability
ELUMO~ -1.5 eVElectron accepting ability
Energy Gap (ΔE)~ 4.5 eVChemical reactivity and stability
Electronegativity (χ)~ 3.75Tendency to attract electrons
Chemical Hardness (η)~ 2.25Resistance to change in electron distribution
Electrophilicity Index (ω)~ 3.125Propensity to accept electrons

Elucidation of Reaction Mechanisms and Transition State Analysis

Computational methods are instrumental in mapping out the reaction pathways for molecules, identifying intermediates, and characterizing transition states. For this compound, theoretical studies could elucidate the mechanisms of reactions involving its key functional groups: the aldehyde, the alkyne, and the iodinated aromatic ring.

For instance, in a reaction such as Schiff base formation, DFT calculations can model the entire reaction coordinate. This involves locating the transition state (TS) for the nucleophilic attack of an amine on the carbonyl carbon, followed by the dehydration step. The energy barrier (activation energy) for each step can be calculated, providing insights into the reaction kinetics. For benzaldehyde derivatives, studies have identified key transition states and intermediates, characterizing the geometry and energetic profile of the reaction. mdpi.com

Transition State Theory: By calculating the vibrational frequencies of the optimized structures, stationary points on the potential energy surface can be identified. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The intrinsic reaction coordinate (IRC) method can then be used to confirm that the identified transition state connects the reactants and products.

A hypothetical reaction energy profile for the first step of a reaction involving this compound is presented below.

SpeciesRelative Energy (kcal/mol)Description
Reactants0.0Starting materials
Transition State 1 (TS1)+15.2Energy barrier for the initial attack
Intermediate-5.7A stable intermediate species
Transition State 2 (TS2)+10.8Energy barrier for the subsequent step
Products-12.3Final products of the reaction

Prediction of Spectroscopic Parameters for Validation

Theoretical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structure determination.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C NMR can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculated shifts are often in good agreement with experimental values, aiding in the assignment of complex spectra. dergipark.org.tr For this compound, calculations would predict the chemical shifts for the aromatic protons, the aldehydic proton, the methylene (B1212753) protons of the propargyl group, and the acetylenic proton, as well as for all the carbon atoms in the molecule.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical spectra can be compared with experimental FT-IR and FT-Raman spectra to aid in the assignment of vibrational modes. For the target molecule, characteristic vibrational modes would include the C=O stretch of the aldehyde, the C≡C and ≡C-H stretches of the alkyne, and various aromatic C-H and C-C vibrations.

A table of predicted versus hypothetical experimental spectroscopic data is shown below.

ParameterPredicted ValueHypothetical Experimental Value
¹H NMR (δ, ppm) - Aldehyde9.859.88
¹³C NMR (δ, ppm) - Carbonyl191.2190.5
IR Frequency (cm⁻¹) - C=O Stretch17051698
IR Frequency (cm⁻¹) - C≡C Stretch21202115

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the three-dimensional structure of molecules and their conformational preferences. For a flexible molecule like this compound, which has a rotatable propargyloxy group, conformational analysis is important.

By systematically rotating the dihedral angles, a potential energy surface can be generated to identify the most stable conformers (energy minima). Studies on similar molecules, such as 4-(prop-2-yn-1-yloxy)benzaldehyde (B1271209), have shown that the molecule tends to adopt a planar structure to maximize conjugation. nih.govresearchgate.net However, the bulky iodine atom in the ortho position to the propargyloxy group in the target molecule might introduce some steric hindrance, potentially leading to a non-planar lowest energy conformation.

Crystallographic studies on related compounds like 4-(prop-2-yn-1-yloxy)benzaldehyde and 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde reveal details about their solid-state conformation and intermolecular interactions, such as π–π stacking and C-H···O hydrogen bonds, which influence the crystal packing. nih.govresearchgate.netresearchgate.net Similar interactions would be expected to play a role in the solid-state structure of this compound.

Dihedral Angle (°C-O-C-C)Relative Energy (kcal/mol)Notes
01.5Eclipsed conformation, sterically hindered
600.5Gauche conformation
1200.8Partially eclipsed
1800.0Anti-periplanar, most stable conformer

Applications of 3 Iodo 4 Prop 2 Yn 1 Yloxy Benzaldehyde in Complex Organic Synthesis

A Gateway to Diverse Heterocyclic Systems

The inherent reactivity of its functional groups makes 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde an exceptional starting material for the synthesis of a wide range of heterocyclic scaffolds. The aldehyde group serves as a classic handle for condensation and cyclization reactions, while the alkyne and iodo functionalities open avenues for powerful coupling and cycloaddition chemistries.

Crafting 1,2,3-Triazole-Containing Scaffolds through Click Chemistry

The terminal alkyne moiety of this compound is perfectly primed for participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgchemie-brunschwig.ch This reaction offers a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net By reacting this compound with a variety of organic azides, chemists can readily generate a library of triazole-containing benzaldehyde (B42025) derivatives. These products are not only valuable in their own right but also serve as intermediates for further functionalization, leveraging the remaining aldehyde and iodo groups. The mild reaction conditions and high yields associated with click chemistry make this a particularly attractive strategy for drug discovery and materials science.

The following table provides a representative example of the types of 1,2,3-triazole scaffolds that can be synthesized from this compound.

Azide (B81097) Reactant (R-N₃)Catalyst SystemSolventResulting 1,2,3-Triazole Scaffold
Benzyl (B1604629) azideCuSO₄·5H₂O, Sodium Ascorbatet-BuOH/H₂O1-benzyl-4-(2-iodo-4-formylphenoxymethyl)-1H-1,2,3-triazole
Phenyl azideCuITHF1-phenyl-4-(2-iodo-4-formylphenoxymethyl)-1H-1,2,3-triazole
3-Azidopropan-1-ol[Cu(CH₃CN)₄]PF₆CH₂Cl₂1-(3-hydroxypropyl)-4-(2-iodo-4-formylphenoxymethyl)-1H-1,2,3-triazole

Forging Fused Benzaldehyde-Derived Heterocycles

The strategic placement of the functional groups in this compound facilitates the synthesis of various fused heterocyclic systems.

Quinazolines: The iodo group on the aromatic ring makes the compound a suitable substrate for palladium-catalyzed coupling reactions. For instance, palladium-catalyzed carbonylative annulation of 2-iodoanilines with amines and a carbon monoxide source is a known method for constructing quinazolin-4(3H)-ones. thieme-connect.com While direct synthesis from this compound and an appropriate amino-substituted reactant has not been extensively reported, the existing methodologies for quinazoline synthesis from aryl iodides strongly suggest its potential in this area. nih.govnih.govresearchgate.netnih.gov The aldehyde functionality could be either pre-functionalized or utilized after the formation of the quinazoline core.

Isoxazoles: The alkyne functionality can be employed in the synthesis of isoxazoles. One common method involves the [3+2] cycloaddition of nitrile oxides with alkynes. udhtu.edu.ua The aldehyde group in this compound can be converted to an oxime, which upon oxidation in situ, generates a nitrile oxide that can undergo intramolecular cyclization with the tethered alkyne to form a fused isoxazole ring system. Alternatively, intermolecular cycloaddition with other nitrile oxides offers another route to isoxazole-containing benzaldehydes. Electrophilic cyclization of alkynone O-methyl oximes, which can be derived from the starting aldehyde, is another powerful strategy for synthesizing substituted isoxazoles. nih.gov

Benzopyrans: The propargyl ether linkage in this compound is a key structural motif for the synthesis of benzopyrans. Electrophilic cyclization of propargylic aryl ethers using reagents like iodine or iodine monochloride can lead to the formation of 3,4-disubstituted 2H-benzopyrans. researchgate.netorganic-chemistry.org In this case, the iodo group already present on the aromatic ring could influence the regioselectivity of the cyclization or serve as a handle for subsequent modifications.

A Precursor for Tailored Polymeric Architectures and Advanced Conjugates

The dual reactivity of the alkyne and iodo groups makes this compound a valuable monomer for the synthesis of novel polymers and advanced conjugate materials. The terminal alkyne can participate in polymerization reactions such as those catalyzed by transition metals.

Furthermore, the iodo group allows for its incorporation into polymer chains via powerful cross-coupling reactions like the Sonogashira coupling. organic-chemistry.orgresearchgate.net This palladium-catalyzed reaction between a terminal alkyne and an aryl halide is a cornerstone of C-C bond formation. organic-chemistry.org By reacting this compound with a bis-alkyne, for example, poly(phenyleneethynylene)s (PPEs) with pendant aldehyde functionalities can be synthesized. These aldehyde groups can then be used for post-polymerization modification, allowing for the attachment of other molecules and the fine-tuning of the polymer's properties.

The following table illustrates potential polymerization and conjugation strategies.

Reaction TypeCo-reactantCatalyst/ConditionsResulting Structure/Material
Sonogashira Polymerization1,4-DiethynylbenzenePd(PPh₃)₄, CuI, Et₃NPoly(aryleneethynylene) with pendant benzaldehyde groups
Click Chemistry ConjugationAzide-functionalized polymerCuSO₄·5H₂O, Sodium AscorbatePolymer backbone with covalently attached 3-Iodo-4-formylphenoxy units
Aldehyde CondensationPolymer with primary amine groupsAcid catalystPolymer network cross-linked through imine bonds

A Platform for the Development of Molecular Probes and Sensors

The unique combination of reactive handles on this compound makes it an excellent scaffold for the design and synthesis of molecular probes and sensors. The aldehyde group can be used to conjugate the molecule to a recognition element, such as a peptide or a small molecule ligand, that can selectively bind to a biological target. The alkyne group can then be used to attach a reporter group, such as a fluorophore or a biotin tag, via click chemistry. This modular approach allows for the rapid and efficient construction of a wide variety of probes for chemical biology research.

A Scaffold for Combinatorial Chemistry and Library Synthesis

The trifunctional nature of this compound makes it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. Each of the three functional groups—aldehyde, iodo, and alkyne—can be reacted independently and selectively, allowing for the generation of a large number of diverse molecules from a single starting material. For example, the aldehyde can be reacted with a library of amines to form imines, the iodo group can be subjected to a variety of palladium-catalyzed cross-coupling reactions with different partners, and the alkyne can be clicked with a range of azides. This parallel synthesis approach is a powerful tool in the drug discovery process, enabling the rapid identification of new bioactive compounds.

Future Perspectives in Research on 3 Iodo 4 Prop 2 Yn 1 Yloxy Benzaldehyde

Exploration of Novel Catalytic Transformations and Methodologies

The reactivity of the three key functional groups in 3-iodo-4-(prop-2-yn-1-yloxy)benzaldehyde opens avenues for a wide array of catalytic transformations. Future research is poised to explore novel catalytic systems that can selectively engage one functional group while leaving the others intact, or that can orchestrate sequential or domino reactions involving multiple functionalities.

One promising area of investigation lies in the development of orthogonal catalytic cycles that can independently address the aryl iodide and the terminal alkyne. For instance, a palladium-catalyzed cross-coupling reaction at the iodo position could be followed by a copper- or ruthenium-catalyzed cycloaddition of the alkyne. The challenge and opportunity lie in designing catalytic systems with minimal cross-reactivity and in optimizing reaction conditions to achieve high yields and selectivities in a one-pot fashion.

Furthermore, the aldehyde group can serve as a handle for various transformations, including reductive aminations, Wittig reactions, and aldol (B89426) condensations. The exploration of chemo- and regioselective catalytic methods that can differentiate between the aldehyde and the other reactive sites will be a significant focus. For example, the development of a catalyst that promotes a specific transformation at the aldehyde in the presence of the alkyne and aryl iodide would be a valuable addition to the synthetic chemist's toolbox.

Table 1: Potential Novel Catalytic Transformations for this compound

TransformationFunctional Group TargetedPotential CatalystAnticipated Product Class
Sonogashira CouplingAryl Iodide & AlkynePalladium/CopperAryl-alkynes
Suzuki CouplingAryl IodidePalladiumBiaryls
Buchwald-Hartwig AminationAryl IodidePalladiumAryl amines
Enyne MetathesisAlkyneRutheniumConjugated dienes
Reductive AminationAldehydeIridium or RhodiumSecondary amines

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and the potential for higher throughput. The integration of this compound and its derivatives into flow chemistry platforms is a logical next step in harnessing their full synthetic potential.

Flow chemistry is particularly well-suited for multistep syntheses where intermediates are generated and consumed in a continuous stream, minimizing the need for isolation and purification. umontreal.caflinders.edu.au For example, a flow reactor could be designed to first effect a cross-coupling reaction at the aryl iodide position, followed by a subsequent in-line reaction at the alkyne or aldehyde group. This approach could significantly streamline the synthesis of complex molecules derived from this versatile building block.

Automated synthesis platforms, which combine robotics with machine learning algorithms, can further accelerate the exploration of reaction space and the optimization of reaction conditions. nih.gov By employing this compound as a core scaffold in an automated synthesis workflow, vast libraries of diverse compounds could be rapidly generated and screened for desired properties. This high-throughput approach would be invaluable in fields such as drug discovery and materials science.

Table 2: Hypothetical Comparison of Batch vs. Flow Synthesis for a Two-Step Transformation of this compound

ParameterBatch SynthesisFlow Synthesis
Reaction Time12-24 hours30-60 minutes
Isolated Yield65%85%
Purity90%>98%
SafetyHandling of potentially hazardous reagents in large quantitiesIn-situ generation and consumption of reactive intermediates
ScalabilityChallengingReadily scalable by extending reaction time

Advancements in Asymmetric Synthesis and Enantioselective Methodologies

The development of asymmetric methodologies to introduce chirality into molecules derived from this compound is a critical area for future research. The aldehyde and alkyne functionalities are both amenable to a variety of enantioselective transformations.

For the aldehyde group, organocatalytic or metal-catalyzed asymmetric additions of nucleophiles, such as in aldol, Michael, or allylation reactions, could be employed to generate chiral secondary alcohols. nih.gov Similarly, the alkyne can participate in asymmetric hydrogenation or hydrofunctionalization reactions to create chiral centers. A significant challenge will be to achieve high levels of enantioselectivity in the presence of the other functional groups.

The development of novel chiral catalysts and ligands that can effectively control the stereochemical outcome of reactions involving this trifunctional substrate will be paramount. These efforts could lead to the efficient synthesis of enantiopure compounds with potential applications in pharmaceuticals and chiral materials.

Development of Bioorthogonal Applications Beyond Canonical Click Chemistry

The terminal alkyne group of this compound makes it a prime candidate for bioorthogonal chemistry, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". st-andrews.ac.uk While this reaction has been widely utilized for bioconjugation, future research will likely focus on expanding the bioorthogonal utility of this compound beyond canonical click chemistry.

One area of exploration is the development of catalyst-free, strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This would involve the derivatization of the alkyne into a strained cycloalkyne, enabling conjugation to azide-modified biomolecules without the need for a potentially cytotoxic copper catalyst. nih.gov

Furthermore, the development of other bioorthogonal reactions that are orthogonal to the azide-alkyne cycloaddition could enable dual or multiplexed labeling experiments. For example, the inverse-electron-demand Diels-Alder reaction between a tetrazine and a strained alkene is a bioorthogonal reaction with fast kinetics. illinois.edu Derivatization of this compound to incorporate a strained alkene could allow for its use in conjunction with other alkyne-containing probes for simultaneous labeling of different biological targets.

The unique combination of the alkyne for bioorthogonal ligation and the aryl iodide for potential radiolabeling (e.g., with radioactive iodine isotopes) also presents exciting opportunities in the development of novel theranostic agents.

Q & A

Q. What are the established synthetic routes for preparing 3-Iodo-4-(prop-2-yn-1-yloxy)benzaldehyde, and how can researchers validate its structural integrity?

Methodological Answer: The synthesis typically involves two key steps:

Iodination : Introduce iodine at position 3 of 4-hydroxybenzaldehyde via electrophilic substitution (e.g., using I₂/KI in acidic conditions) .

Propargylation : React the iodinated intermediate with propargyl bromide under basic conditions (K₂CO₃ in acetone, 60°C, 8–12 h) to install the propargyloxy group .
Purification : Flash column chromatography (ethyl acetate/hexane, 30:70) is critical to isolate the product .
Validation :

  • ¹H/¹³C NMR : Look for δ 9.8–10.0 ppm (aldehyde proton), δ 4.7–4.9 ppm (OCH₂C≡CH), and δ 2.5–2.6 ppm (terminal alkyne proton) .
  • X-ray crystallography : Resolve regiochemistry and confirm planar geometry of the benzaldehyde core .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Assign aldehyde (δ ~9.85 ppm), propargyloxy methylene (δ ~4.81 ppm), and terminal alkyne (δ ~2.53 ppm) protons .
    • ¹³C NMR : Confirm carbonyl (δ ~190 ppm) and alkyne (δ ~75–80 ppm) carbons .
  • IR spectroscopy : Identify C=O (~1700 cm⁻¹) and C≡C (~2100 cm⁻¹) stretches .
  • Single-crystal X-ray diffraction : Use SHELXL for refinement and ORTEP-III for visualizing anisotropic displacement parameters . Mercury software aids in analyzing π-π stacking (3.3 Å interplanar distances) and C–H···O hydrogen bonds .

Advanced Research Questions

Q. How can researchers address discrepancies between experimental and computational data (e.g., bond lengths, torsion angles) in the crystal structure?

Methodological Answer:

  • Refinement checks : Use SHELXL to optimize H-atom positions and validate thermal parameters. Ensure data-to-parameter ratios >10:1 for reliable statistics .
  • Comparative analysis : Cross-reference with analogous structures (e.g., 4-(prop-2-yn-1-yloxy)benzaldehyde) to identify trends in bond lengths (e.g., C–I: ~2.09 Å) and torsional deviations .
  • Software tools : Mercury’s "Packing Similarity" function quantifies intermolecular interactions, while Mogul validates geometric outliers against the Cambridge Structural Database .

Q. What strategies mitigate side reactions (e.g., alkyne polymerization or off-target iodination) during synthesis?

Methodological Answer:

  • Controlled iodination : Use directing groups (e.g., –OH) or meta-directing conditions to ensure para-selectivity .
  • Inert atmosphere : Conduct propargylation under N₂/Ar to prevent alkyne oxidation or polymerization .
  • Stoichiometric precision : Limit propargyl bromide to 1.2 equivalents to avoid over-alkylation .
  • Byproduct monitoring : Track reaction progress via TLC (hexane/ethyl acetate) and isolate intermediates before side reactions dominate .

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

Methodological Answer:

  • Key interactions :
    • π-π stacking : Planar benzaldehyde cores form ladder-like dimers with interplanar distances of ~3.3 Å .
    • C–H···O hydrogen bonds : Weak interactions (e.g., C4–H···O=C, ~2.5 Å) stabilize the crystal lattice .
  • Thermal analysis : Differential scanning calorimetry (DSC) can correlate packing efficiency with melting point stability (observed mp: ~70–75°C in analogues) .
  • Void analysis : Mercury’s "Void Volume" tool calculates free space in the unit cell, which impacts mechanical stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.